5-Bromo-2-chloropyridine-4-boronic acid pinacol ester
Overview
Description
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester: is a boronic ester derivative of pyridine. This compound is particularly valuable in organic synthesis due to its versatility in forming carbon-carbon bonds through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of both bromine and chlorine atoms on the pyridine ring enhances its reactivity and allows for selective functionalization.
Mechanism of Action
Target of Action
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon bonds in organic molecules, where it plays a crucial role in facilitating bond formation .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs, with the organic groups being transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction facilitated by this compound can lead to a broad range of functional group transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that pinacol boronic esters, in general, are usually bench stable, easy to purify, and often commercially available
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of organic compounds, including anti-tumour inhibitor pyrimidine compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions in which it is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester typically involves the following steps:
Halogenation: The starting material, 2-chloropyridine, undergoes bromination to introduce the bromine atom at the 5-position.
Borylation: The halogenated pyridine is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step forms the boronic acid pinacol ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as tetrahydrofuran or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Pyridines: Formed through protodeboronation.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of conjugated polymers and other advanced materials.
Biology and Medicine:
Drug Development: Serves as a building block for the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Electronics: Employed in the development of organic electronic materials.
Comparison with Similar Compounds
- 2-Chloropyridine-4-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
Comparison:
- Reactivity: The presence of both bromine and chlorine atoms in 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester enhances its reactivity compared to other pyridine boronic esters.
- Selectivity: The dual halogenation allows for more selective functionalization, making it a unique and valuable compound in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSGLCXBJIRHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144297 | |
Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-81-4 | |
Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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